![molecular formula C16H10BrFN2O B5884532 N-(3-bromophenyl)-2-cyano-3-(2-fluorophenyl)acrylamide](/img/structure/B5884532.png)
N-(3-bromophenyl)-2-cyano-3-(2-fluorophenyl)acrylamide
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Overview
Description
N-(3-bromophenyl)-2-cyano-3-(2-fluorophenyl)acrylamide, commonly referred to as BFA, is a chemical compound that has gained significant attention in scientific research. BFA is a potent inhibitor of protein transport and has been used to study various cellular processes, including Golgi structure and function, membrane trafficking, and protein secretion. In
Mechanism of Action
BFA inhibits protein transport by binding to a protein called ADP-ribosylation factor (ARF). ARF is a small GTPase that plays a crucial role in the formation of COPI-coated vesicles that transport proteins from the Golgi to the endoplasmic reticulum. BFA binds to ARF and prevents its activation, leading to the disruption of protein transport.
Biochemical and Physiological Effects:
BFA has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by disrupting the Golgi structure and function. BFA has also been shown to inhibit the replication of various viruses, including HIV, by disrupting the transport of viral proteins.
Advantages and Limitations for Lab Experiments
BFA has several advantages as a research tool. It is a potent inhibitor of protein transport and has been extensively used to study various cellular processes. However, BFA has several limitations, including its cytotoxicity and the fact that it can only be used in vitro.
Future Directions
There are several future directions for research involving BFA. One area of research is the development of less cytotoxic analogs of BFA that can be used in vivo. Another area of research is the identification of new targets for BFA, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, BFA is a potent inhibitor of protein transport that has been extensively used in scientific research. It has been used to study various cellular processes, including Golgi structure and function, membrane trafficking, and protein secretion. BFA has several advantages as a research tool, but it also has several limitations. There are several future directions for research involving BFA, including the development of less cytotoxic analogs and the identification of new targets for BFA.
Synthesis Methods
BFA can be synthesized using a multistep process involving the reaction of 3-bromobenzylamine with ethyl 2-fluoro-3-oxo-3-phenylpropanoate to yield the intermediate 3-bromophenyl-2-fluoroacryloyl ethyl carbamate. This intermediate is then reacted with cyanamide in the presence of a catalyst to yield the final product, BFA.
Scientific Research Applications
BFA has been extensively used in scientific research to study various cellular processes. One of the most significant applications of BFA is in the study of Golgi structure and function. BFA inhibits protein transport from the endoplasmic reticulum to the Golgi by disrupting the integrity of the Golgi apparatus. This disruption leads to the redistribution of Golgi proteins and the formation of a tubular network of Golgi membranes.
properties
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O/c17-13-5-3-6-14(9-13)20-16(21)12(10-19)8-11-4-1-2-7-15(11)18/h1-9H,(H,20,21)/b12-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITGUKAFZPLUOC-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-fluorophenyl)prop-2-enamide |
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